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Compound of Interest

Compound Name: 7-Methoxytryptamine HCl

CAS No.: 112496-59-0

Cat. No.: B047872

Get Quote

7-Methoxytryptamine HCl (7-MeO-T) is a tryptamine derivative, a class of compounds central

to neuropharmacology. As an analogue of the key neurotransmitter serotonin (5-

hydroxytryptamine) and the neurohormone melatonin (N-acetyl-5-methoxytryptamine), its

unique structure—specifically the methoxy group at the 7-position of the indole ring—warrants

a thorough investigation of its biological activity.[1][2] Such compounds are pivotal in drug

discovery and neuroscience research, serving as chemical probes to dissect receptor function

and as precursors for novel therapeutics targeting neurological and psychiatric disorders.[1][2]

This guide provides a comprehensive framework for the in vitro characterization of 7-
Methoxytryptamine HCl. It is designed for researchers, scientists, and drug development

professionals, moving beyond simple protocols to explain the causal reasoning behind

experimental design. Our approach ensures that each stage of characterization is built on a

foundation of scientific integrity, yielding data that is both robust and reproducible. We will

systematically explore the compound's physicochemical properties, its interaction with key

biological targets, its functional consequences, and its metabolic fate, providing a holistic

preclinical profile.
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Part 1: Foundational Physicochemical & Safety
Profile
Before any biological assessment, a clear understanding of the test article's physical properties

and handling requirements is paramount. This ensures accuracy in solution preparation and

safety during experimentation.

Physicochemical Properties
The hydrochloride salt form of 7-Methoxytryptamine is generally supplied as a stable,

crystalline powder, with enhanced solubility in aqueous buffers compared to its freebase form.

[1]

Property Value Source

Synonyms

3-(2-Aminoethyl)-7-

methoxyindole hydrochloride;

7-MeO-T

[1][3]

Molecular Formula C₁₁H₁₄N₂O·HCl [1][3]

Molecular Weight 226.71 g/mol [1][3]

Appearance
White to off-white crystalline

powder
[1]

CAS Number 112496-59-0 [1][3]

Storage Conditions
Store at 0-8 °C, under inert

gas
[1][4]

Laboratory Safety & Handling
As with any novel research chemical, appropriate safety precautions are mandatory.

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

For handling the powder, a dust mask is recommended to avoid inhalation.[5]

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 17 Tech Support

https://www.chemimpex.com/products/21328
https://www.chemimpex.com/products/21328
https://www.biosynth.com/p/FM52355/112496-59-0-7-methoxytryptamine-hydrochloride
https://www.chemimpex.com/products/21328
https://www.biosynth.com/p/FM52355/112496-59-0-7-methoxytryptamine-hydrochloride
https://www.chemimpex.com/products/21328
https://www.biosynth.com/p/FM52355/112496-59-0-7-methoxytryptamine-hydrochloride
https://www.chemimpex.com/products/21328
https://www.chemimpex.com/products/21328
https://www.biosynth.com/p/FM52355/112496-59-0-7-methoxytryptamine-hydrochloride
https://www.chemimpex.com/products/21328
https://www.tcichemicals.com/BE/en/sds/M3563_EU_6N.pdf
https://datasheets.scbt.com/sc-210362.pdf
https://datasheets.scbt.com/sc-210362.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047872?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disposal: Dispose of waste according to local, state, and federal regulations.[4]

Accidental Exposure: In case of skin or eye contact, rinse thoroughly with water. If

swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[4]

Part 2: Receptor Binding Affinity Profiling
The primary objective in characterizing a tryptamine analogue is to determine its binding profile

at relevant physiological targets. Given its structural similarity to serotonin and melatonin, the

initial screen should focus on serotonin (5-HT) and melatonin (MT) receptors. Radioligand

binding assays remain the gold standard for quantifying the affinity of a test compound for a

receptor.[6][7]

The Principle of Competitive Radioligand Binding
This technique measures the ability of a non-labeled test compound (the "competitor," i.e., 7-

MeO-T) to displace a labeled compound with known affinity (the "radioligand") from a receptor.

The concentration of the test compound that displaces 50% of the specific binding of the

radioligand is the IC₅₀. This value can then be converted to the inhibition constant (Kᵢ) using the

Cheng-Prusoff equation, providing a true measure of affinity.

Experimental Workflow: Receptor Binding Assay
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Detailed Protocol: 5-HT₂ₐ Receptor Binding Assay
This protocol is a self-validating system designed to determine the Kᵢ of 7-MeO-T HCl at the

human 5-HT₂ₐ receptor.

Materials:

Receptor Source: Commercially available cell membranes (e.g., from CHO or HEK293

cells) stably expressing the human 5-HT₂ₐ receptor.

Radioligand: [³H]Ketanserin, a selective 5-HT₂ₐ antagonist.

Non-Specific Binding Control: Unlabeled Mianserin or 5-HT at a high concentration (e.g.,

10 µM).

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[8]

Filtration: 96-well glass fiber filters (GF/C or GF/B), presoaked in 0.3% polyethyleneimine

(PEI) to reduce non-specific binding.[8]

Instrumentation: 96-well harvester, liquid scintillation counter.

Procedure:

1. Preparation: Thaw receptor membranes on ice and dilute in ice-cold assay buffer to a final

concentration of 10-20 µg protein per well. Prepare serial dilutions of 7-MeO-T HCl (e.g.,

from 100 µM to 10 pM).

2. Assay Plate Setup: In a 96-well plate, add reagents in the following order for a final

volume of 250 µL:

Total Binding: 150 µL membranes + 50 µL buffer + 50 µL [³H]Ketanserin.

Non-Specific Binding (NSB): 150 µL membranes + 50 µL Mianserin (10 µM final) + 50

µL [³H]Ketanserin.

Competitor Wells: 150 µL membranes + 50 µL of 7-MeO-T dilution + 50 µL

[³H]Ketanserin.
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Causality Note: The radioligand is added last to initiate the binding reaction

simultaneously across all wells. The concentration of [³H]Ketanserin should be near its

Kₑ value for the receptor to ensure assay sensitivity.

3. Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the

binding to reach equilibrium.[8]

4. Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-presoaked

filter plate. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound

radioligand.

5. Counting: Dry the filter plate, add scintillation cocktail to each well, and count the

radioactivity in a liquid scintillation counter.

Data Analysis:

1. Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

2. Plot the percentage of specific binding versus the log concentration of 7-MeO-T.

3. Use a non-linear regression model (sigmoidal dose-response) in software like GraphPad

Prism to determine the IC₅₀.

4. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the

concentration of the radioligand and Kₑ is its dissociation constant.[8]

Expected Target Profile & Data Presentation
Based on its structure, 7-MeO-T is expected to show affinity for multiple serotonin receptors.[9]

[10] A comprehensive screen should be performed against a panel of receptors.
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Target Receptor Radioligand
Expected Kᵢ (nM) for 7-
MeO-T

5-HT₁ₐ [³H]WAY-100635 To be determined

5-HT₂ₐ [³H]Ketanserin To be determined

5-HT₂C [³H]Mesulergine To be determined

5-HT₇ [³H]LSD To be determined

MT₁ 2-[¹²⁵I]-Iodomelatonin To be determined

MT₂ 2-[¹²⁵I]-Iodomelatonin To be determined

Part 3: Functional Activity Characterization
Binding affinity does not reveal the functional consequence of the ligand-receptor interaction.

Functional assays are required to determine if 7-MeO-T is an agonist (activates the receptor),

an antagonist (blocks the agonist), or an inverse agonist (reduces basal receptor activity). Most

5-HT receptors are G-protein coupled receptors (GPCRs) that modulate the level of

intracellular second messengers, such as cyclic AMP (cAMP).[11][12]

Signaling Pathways of Key 5-HT Receptors
Gᵢ/ₒ-coupled (e.g., 5-HT₁ₐ): Activation inhibits adenylyl cyclase, leading to a decrease in

intracellular cAMP.

Gₛ-coupled (e.g., 5-HT₄, 5-HT₆, 5-HT₇): Activation stimulates adenylyl cyclase, leading to an

increase in intracellular cAMP.

Gᵩ/₁₁-coupled (e.g., 5-HT₂ₐ, 5-HT₂C): Activation stimulates phospholipase C (PLC), leading

to an increase in inositol phosphates (IP₃) and intracellular calcium (Ca²⁺).
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Protocol: HTRF® cAMP Assay for Gᵢ and Gₛ Signaling
This homogeneous assay is a competitive immunoassay that measures intracellular cAMP

levels and is easily adapted for high-throughput screening.[11][13]

Principle: Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer

for binding to an anti-cAMP antibody labeled with a Europium cryptate. High cellular cAMP

leads to low FRET signal, and vice versa.[13]
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Materials:

Cell Line: HEK293 cells stably expressing the target receptor (e.g., 5-HT₁ₐ or 5-HT₇).

Assay Kit: Commercial HTRF® cAMP assay kit (containing lysis buffer, labeled antibody,

and cAMP tracer).

Forskolin: A direct activator of adenylyl cyclase, used to stimulate cAMP production for

studying Gᵢ-coupled receptors.

Instrumentation: HTRF-compatible plate reader.

Procedure (Agonist Mode for Gₛ):

1. Cell Plating: Seed cells in a 96- or 384-well plate and grow to confluence.

2. Compound Addition: Remove culture medium and add serial dilutions of 7-MeO-T HCl

prepared in stimulation buffer.

3. Incubation: Incubate for 30 minutes at room temperature.

4. Lysis & Detection: Add the HTRF detection reagents (antibody and tracer mixed in lysis

buffer) to each well.

5. Final Incubation: Incubate for 60 minutes at room temperature.

6. Read Plate: Measure the fluorescence signal on an HTRF-compatible reader.

Procedure (Agonist Mode for Gᵢ):

The procedure is identical, except that a co-stimulation with a fixed concentration of

forskolin (e.g., EC₈₀) is included in the compound addition step. 7-MeO-T agonism at the

Gᵢ receptor will inhibit the forskolin-stimulated cAMP production, resulting in a dose-

dependent increase in the HTRF signal.

Data Analysis:

Convert the raw fluorescence ratio to cAMP concentration using a standard curve.
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Plot cAMP concentration vs. log concentration of 7-MeO-T.

Use non-linear regression to calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy, relative to a

reference agonist like 5-HT).

Data Presentation: Functional Parameters
Target
Receptor

Coupling Assay Type Parameter
Value for 7-
MeO-T

5-HT₁ₐ Gᵢ cAMP Inhibition EC₅₀ (nM) To be determined

Eₘₐₓ (% of 5-HT) To be determined

5-HT₇ Gₛ
cAMP

Accumulation
EC₅₀ (nM) To be determined

Eₘₐₓ (% of 5-HT) To be determined

Part 4: In Vitro Metabolic Stability
Understanding a compound's metabolic fate is crucial. The primary enzymes responsible for

tryptamine metabolism are monoamine oxidases (MAOs) and cytochrome P450s (CYPs).[14]

[15] An in vitro assay using human liver microsomes (HLMs), which contain a rich complement

of these enzymes, can provide a preliminary assessment of metabolic stability.

Experimental Workflow: Metabolic Stability Assay
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Detailed Protocol: HLM Stability Assay
Materials:

Enzyme Source: Pooled Human Liver Microsomes.

Cofactor: NADPH regenerating system (or NADPH).

Test Compound: 7-Methoxytryptamine HCl.

Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (e.g., a

deuterated analog).

Instrumentation: LC-MS/MS system.

Procedure:

1. Incubation: Prepare a master mix of HLMs (e.g., 0.5 mg/mL) in phosphate buffer. Add 7-

MeO-T (1 µM final) and pre-incubate at 37°C for 5 minutes.

2. Initiation: Start the reaction by adding the NADPH cofactor. A parallel incubation without

NADPH serves as a negative control to assess non-enzymatic degradation.

3. Time Course: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of

the reaction mixture and immediately add it to a 96-well plate containing the ice-cold

quenching solution.

4. Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the

supernatant to a new plate for analysis.

5. LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify

the peak area ratio of 7-MeO-T to the internal standard.

Data Analysis:

1. Calculate the percentage of 7-MeO-T remaining at each time point relative to the 0-minute

sample.
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2. Plot the natural logarithm (ln) of the % remaining versus time.

3. The slope of the linear regression of this plot is the elimination rate constant (k).

4. Calculate the half-life (t₁/₂) as 0.693 / k.

5. From this, calculate the intrinsic clearance (Clᵢₙₜ).

Conclusion
This guide outlines a systematic, multi-faceted approach to the in vitro characterization of 7-
Methoxytryptamine HCl. By progressing from fundamental physicochemical properties to

receptor binding, functional signaling, and metabolic stability, a researcher can build a

comprehensive pharmacological profile. The emphasis on causality and self-validating

protocols ensures the generation of high-quality, interpretable data, which is the bedrock of

successful drug discovery and pharmacological research. This foundational dataset will enable

informed decisions about the compound's potential for further development and its utility as a

scientific tool.

References
Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using

Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1–8.3.20.

Retrieved from [Link]

National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and

Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Retrieved from [Link]

Cisbio. (2024). How to run a cAMP HTRF assay. YouTube. Retrieved from [Link]

Zhang, J. H., & Xie, X. (2012). Measurement of cAMP for Gαs- and Gαi Protein-Coupled

Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]

Ettaoussi, M., et al. (2007). 7-Substituted-melatonin and 7-substituted-1-methylmelatonin

Analogues: Effect of Substituents on Potency and Binding Affinity. Journal of Medicinal

Chemistry, 50(14), 3426–3436. Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 17 Tech Support

https://www.benchchem.com/product/b047872/docs?utm_src=pdf-body#introduction-situating-7-methoxytryptamine-hcl-in-modern-research
https://www.benchchem.com/product/b047872/docs?utm_src=pdf-body#introduction-situating-7-methoxytryptamine-hcl-in-modern-research
https://pubmed.ncbi.nlm.nih.gov/27960027/
https://www.ncbi.nlm.nih.gov/books/NBK133432/
https://www.youtube.com/watch?v=videoseries
https://pubmed.ncbi.nlm.nih.gov/23805459/
https://pubmed.ncbi.nlm.nih.gov/17569477/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047872?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from

[Link]

Wikipedia. (n.d.). 5-Methoxytryptamine. Retrieved from [Link]

ResearchGate. (n.d.). Affinity of the compounds at human melatonin MT 1 and MT 2

receptors. Retrieved from [Link]

Sittampalam, G. S., et al. (2004). Configuring Radioligand Receptor Binding Assays for HTS

Using Scintillation Proximity Assay Technology. In HTS Assay Validation. CRC Press.

Retrieved from [Link]

Wikipedia. (n.d.). 5-MeO-MiPT. Retrieved from [Link]

Gao, Y., et al. (2022). Identification and Pharmacological Characterization of Two Serotonin

Type 7 Receptor Isoforms from Mythimna separata. International Journal of Molecular

Sciences, 23(15), 8632. Retrieved from [Link]

Glatfelter, G. C., et al. (2022). Receptor Binding Profiles for Tryptamine Psychedelics and

Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational

Science, 5(8), 643–654. Retrieved from [Link]

Limbird, L. E. (2004). Radioligand binding methods: practical guide and tips. The American

journal of physiology, 287(2), L277-8. Retrieved from [Link]

Glatfelter, G. C., et al. (2022). Receptor Binding Profiles for Tryptamine Psychedelics and

Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational

Science, 5(8), 643-654. Retrieved from [Link]

Legros, C., et al. (2015). Melatonin MT1 and MT2 receptors display different molecular

pharmacologies only in the G-protein coupled state. British Journal of Pharmacology,

172(11), 2876–2890. Retrieved from [Link]

Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLoS ONE, 5(2), e9019.

Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 17 Tech Support

https://www.giffordbio.com/s/Radioligand-Binding-Assay-Protocol-Data-Sheet-2018.pdf
https://en.wikipedia.org/wiki/5-Methoxytryptamine
https://www.researchgate.net/figure/Affinity-of-the-compounds-at-human-melatonin-MT-1-and-MT-2-receptors_tbl1_277317054
https://www.researchgate.net/publication/8573523_Configuring_Radioligand_Receptor_Binding_Assays_for_HTS_Using_Scintillation_Proximity_Assay_Technology
https://en.wikipedia.org/wiki/5-MeO-MiPT
https://www.mdpi.com/1422-0067/23/15/8632
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9420420/
https://www.semanticscholar.org/paper/Radioligand-binding-methods%3A-practical-guide-and-Limbird/21b8b6070a25695662768393557e492269a8435d
https://pubs.acs.org/doi/10.1021/acsptsci.2c00086
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4439870/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0009019
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047872?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gale, J. D., & Bunce, K. T. (2020). Pharmacological Characterization of 5-Hydroxytryptamine

Receptors in the Gastrointestinal Tract. In Serotonin and Gastrointestinal Function. Taylor &

Francis. Retrieved from [Link]

Glatfelter, G. C., et al. (2023). Serotonin 1A receptors modulate serotonin 2A receptor-

mediated behavioral effects of 5-methoxy-N,N-dimethyltryptamine analogs in mice. bioRxiv.

Retrieved from [Link]

Human Metabolome Database. (2022). Metabocard for 5-Methoxytryptamine

(HMDB0004095). Retrieved from [Link]

Wikipedia. (n.d.). Bufotenin. Retrieved from [Link]

Kari, I., et al. (1979). In vivo formation of 5-methoxytryptamine from melatonin in rat.

Naunyn-Schmiedeberg's Archives of Pharmacology, 306(2), 133–138. Retrieved from [Link]

Wikipedia. (n.d.). Psychedelic drug. Retrieved from [Link]

Kaplan, A., et al. (2024). Structural pharmacology and therapeutic potential of 5-

methoxytryptamines. Nature, 629(8012), 677–685. Retrieved from [Link]

Jiang, X. L., et al. (2016). Pharmacokinetic Interactions between Monoamine Oxidase A

Inhibitor Harmaline and 5-Methoxy-N,N-Dimethyltryptamine, and the Impact of CYP2D6

Status. Drug Metabolism and Disposition, 44(8), 1264–1274. Retrieved from [Link]

Halberstadt, A. L. (2017). Behavioral and Pharmacokinetic Interactions Between Monoamine

Oxidase Inhibitors and the Hallucinogen 5-Methoxy-N,N-dimethyltryptamine. Pharmacology

Biochemistry and Behavior, 161, 1-9. Retrieved from [Link]

Dierks, E. A., et al. (2008). An in vitro, high throughput, seven CYP cocktail inhibition assay

for the evaluation of new chemical entities using LC-MS/MS. Journal of Pharmacological and

Toxicological Methods, 58(1), 42–51. Retrieved from [Link]

Kaplan, A., et al. (2024). Structural pharmacology and therapeutic potential of 5-

methoxytryptamines. Nature, 629(8012), 677-685. Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 17 Tech Support

https://www.taylorfrancis.com/chapters/edit/10.1201/9781003065997-6/pharmacological-characterization-5-hydroxytryptamine-receptors-gastrointestinal-tract-jeremy-gale-keith-bunce
https://www.biorxiv.org/content/10.1101/2023.08.01.551478v1
https://hmdb.ca/metabolites/HMDB0004095
https://en.wikipedia.org/wiki/Bufotenin
https://pubmed.ncbi.nlm.nih.gov/460779/
https://en.wikipedia.org/wiki/Psychedelic_drug
https://pubmed.ncbi.nlm.nih.gov/38720072/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4959101/
https://www.researchgate.net/publication/319491684_Behavioral_and_Pharmacokinetic_Interactions_Between_Monoamine_Oxidase_Inhibitors_and_the_Hallucinogen_5-Methoxy-NN-dimethyltryptamine
https://pubmed.ncbi.nlm.nih.gov/18501258/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11152992/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047872?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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